2-Amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Overview
Description
2-Amino-7-chloro-1-ethyl-1,4-dihydro-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide is an intermediate in the synthesis of SAR131675, is a potent and selective VEGFR-3 inhibitor.
Scientific Research Applications
Antibacterial Properties
Research has shown that compounds related to 2-Amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide exhibit significant antibacterial activity. For instance, studies have demonstrated that similar naphthyridine derivatives possess potent antibacterial effects, particularly against various strains of bacteria. This indicates the potential of such compounds in the development of new antibacterial agents (Egawa et al., 1984); (Matsumoto et al., 1984).
Antimicrobial Activity
The synthesis of chiral linear carboxamides with incorporated peptide linkage using derivatives of naphthyridine, including this compound, has shown promising antimicrobial properties. These synthesized compounds have been tested for their antimicrobial effectiveness, highlighting the compound's relevance in developing new antimicrobial drugs (Khalifa et al., 2016).
Anticancer and Anti-inflammatory Potential
Recent studies have also explored the anticancer and anti-inflammatory properties of naphthyridine derivatives. Specifically, certain derivatives have shown high cytotoxicity against cancer cell lines and inhibited the secretion of pro-inflammatory cytokines, making them potential candidates for cancer and inflammation treatment (Madaan et al., 2013).
Gastric Antisecretory Properties
Another significant application of these compounds is in the development of gastric antisecretory drugs. Research into 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, closely related to this compound, has demonstrated potent gastric antisecretory properties in animal models, suggesting potential use in treating gastric acid-related disorders (Santilli et al., 1987).
Properties
IUPAC Name |
2-amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-3-17-10(14)8(12(19)15-2)9(18)6-4-5-7(13)16-11(6)17/h4-5H,3,14H2,1-2H3,(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTHWJYNEJKGFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)C2=C1N=C(C=C2)Cl)C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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